3,6-ditert-butyl-4-(methoxymethyl)benzene-1,2-diol
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Overview
Description
3,6-ditert-butyl-4-(methoxymethyl)benzene-1,2-diol is an organic compound with the molecular formula C16H26O3 It is a derivative of benzene, featuring two tert-butyl groups and a methoxymethyl group attached to a benzene ring with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-ditert-butyl-4-(methoxymethyl)benzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as 3,6-ditert-butylbenzene-1,2-diol.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,6-ditert-butyl-4-(methoxymethyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
3,6-ditert-butyl-4-(methoxymethyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s antioxidant properties make it of interest in studies related to oxidative stress and cellular protection.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-ditert-butyl-4-(methoxymethyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3,6-ditert-butylbenzene-1,2-diol: Lacks the methoxymethyl group, making it less versatile in certain reactions.
4-methoxymethylbenzoic acid: Contains a carboxyl group instead of hydroxyl groups, leading to different chemical properties and applications.
Uniqueness
3,6-ditert-butyl-4-(methoxymethyl)benzene-1,2-diol is unique due to the presence of both tert-butyl and methoxymethyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
3,6-ditert-butyl-4-(methoxymethyl)benzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3/c1-15(2,3)11-8-10(9-19-7)12(16(4,5)6)14(18)13(11)17/h8,17-18H,9H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHVUEJVFMFXBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=C(C(=C1)COC)C(C)(C)C)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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